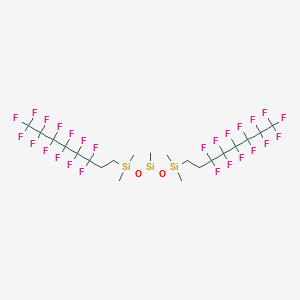
Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy)methylsilane is a specialized organosilane compound with the molecular formula C21H24F26O2Si3. This compound is characterized by the presence of perfluorinated alkyl groups, which impart unique properties such as high thermal stability, chemical resistance, and low surface energy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy)methylsilane typically involves the hydrosilylation reaction between a hydrosilane and a perfluorinated alkene. The reaction is catalyzed by a platinum-based catalyst under controlled conditions of temperature and pressure .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of high-purity starting materials and advanced purification techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the perfluorinated alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Platinum-based catalysts are often used in hydrosilylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the compound can yield silanols and perfluorinated alcohols .
Scientific Research Applications
Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy)methylsilane has a wide range of scientific research applications, including:
Surface Coatings: The compound is used in the development of hydrophobic and oleophobic coatings for various surfaces, providing protection against water, oil, and other contaminants.
Biomedical Applications: In the field of medicine, the compound is explored for its potential use in drug delivery systems and medical devices due to its biocompatibility and chemical resistance.
Material Science: The compound is used in the synthesis of advanced materials with unique properties such as low surface energy and high thermal stability.
Mechanism of Action
The mechanism by which Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy)methylsilane exerts its effects is primarily through the interaction of its perfluorinated alkyl groups with various molecular targets. These interactions result in the formation of stable, low-energy surfaces that repel water and oil. The compound’s chemical resistance is attributed to the strong carbon-fluorine bonds present in the perfluorinated alkyl groups .
Comparison with Similar Compounds
Similar Compounds
- Bis(tridecafluoro-1,1,2,2-tetrahydrooctyl)tetramethyldisiloxane
- Bis(perfluorooctyl)dimethylsiloxy]methylsilane
Uniqueness
Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy)methylsilane is unique due to its specific combination of perfluorinated alkyl groups and siloxane backbone, which imparts a balance of hydrophobicity, chemical resistance, and thermal stability. This makes it particularly suitable for applications requiring durable and long-lasting surface treatments .
Properties
CAS No. |
521069-00-1 |
|---|---|
Molecular Formula |
C21H24F26O2Si3 |
Molecular Weight |
886.6 g/mol |
IUPAC Name |
[[dimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]oxy-methylsilyl]oxy-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane |
InChI |
InChI=1S/C21H24F26O2Si3/c1-50(48-51(2,3)8-6-10(22,23)12(26,27)14(30,31)16(34,35)18(38,39)20(42,43)44)49-52(4,5)9-7-11(24,25)13(28,29)15(32,33)17(36,37)19(40,41)21(45,46)47/h50H,6-9H2,1-5H3 |
InChI Key |
VSLHCOZVHMYAKT-UHFFFAOYSA-N |
SMILES |
C[Si](O[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C[SiH](O[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


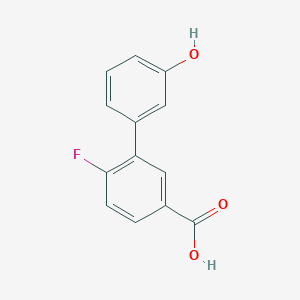
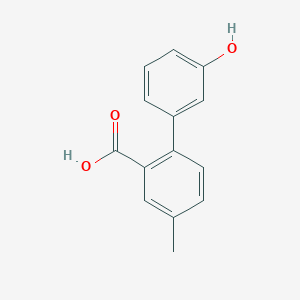
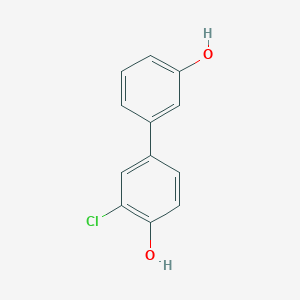
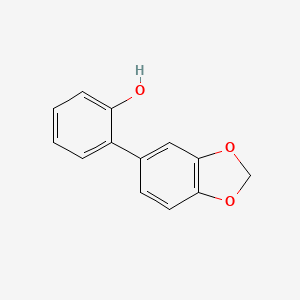
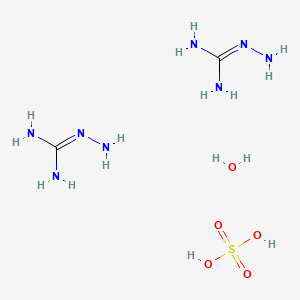
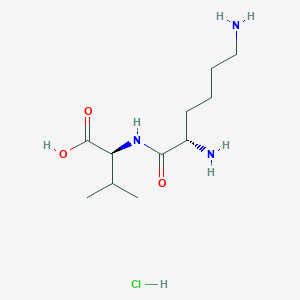
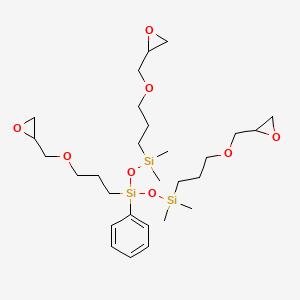
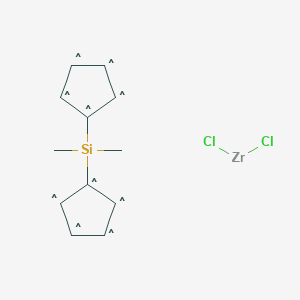
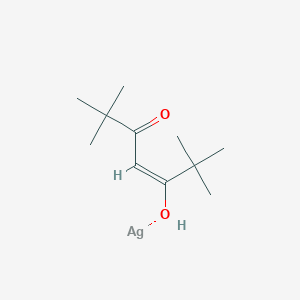
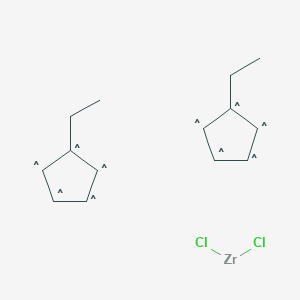
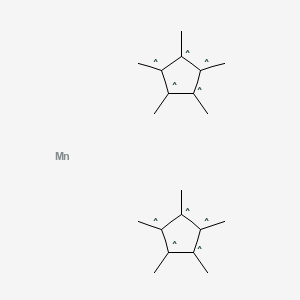

![1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356988.png)
![1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356994.png)
